![molecular formula C28H26N2O4 B2559250 2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 897617-77-5](/img/structure/B2559250.png)
2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.526. The purity is usually 95%.
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Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent due to its structural resemblance to quinoline derivatives. It may inhibit cancer cell growth or induce apoptosis .
- Multicomponent Reactions : The compound can serve as a building block in multicomponent reactions. For instance, it participates in the synthesis of 2,4,6-triaryl pyridines and pyrimidines using hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
- Quantitative Structure-Property Relationship (QSPR) : Researchers can use computational tools to predict physicochemical properties based on the compound’s structure. QSPR models can estimate solubility, toxicity, and other relevant parameters .
Medicinal Chemistry and Drug Development
Organic Synthesis and Heterocyclic Chemistry
Computational Chemistry and Predictive Modeling
properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-4-19-10-12-20(13-11-19)27(32)22-16-30(24-14-9-18(2)15-21(24)28(22)33)17-26(31)29-23-7-5-6-8-25(23)34-3/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOUBWXWFVHTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide |
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